molecular formula C14H17NO5 B2853623 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde CAS No. 1241097-81-3

3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde

Cat. No.: B2853623
CAS No.: 1241097-81-3
M. Wt: 279.292
InChI Key: RTRYVGZSWWZVPR-UHFFFAOYSA-N
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Description

3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a propoxy chain linked to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Attachment of the Propoxy Chain: The oxazolidinone is then reacted with a halogenated propyl compound to form the propoxy chain.

    Substitution on the Benzaldehyde Core: The final step involves the substitution of the benzaldehyde core with the methoxy group and the propoxy-oxazolidinone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The oxazolidinone ring may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzoic acid: An oxidized derivative with similar structural features.

    3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzyl alcohol: A reduced derivative with a hydroxyl group instead of an aldehyde.

    4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde: A similar compound lacking the methoxy group.

Uniqueness

3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde is unique due to the presence of both the methoxy group and the oxazolidinone ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13-9-11(10-16)3-4-12(13)19-7-2-5-15-6-8-20-14(15)17/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRYVGZSWWZVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCN2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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